![molecular formula C21H30N4O2 B5571874 (1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

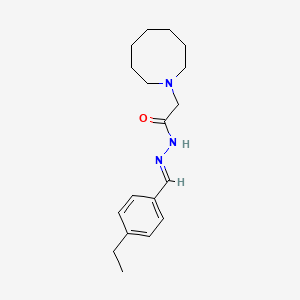

(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related 3,7-diheterabicyclo[3.3.1]nonanes, sharing a similar bicyclic structure with the compound , involves multi-step organic synthesis procedures. These compounds exhibit class III antiarrhythmic activity, suggesting a complex synthesis pathway that ensures the introduction of specific functional groups necessary for biological activity. The synthesis typically involves the formation of the bicyclic scaffold followed by functionalization at specific positions to introduce the desired substituents (Garrison et al., 1996).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanes is characterized by X-ray crystallography, revealing a bicyclic unit in a chair-chair conformation. This conformation is crucial for the compound's interaction with biological targets. The structure of a related compound, (1R,4S,5R,6R,8R)-1-ethyl-4,6,8-trimethyl-2,9-dioxabicyclo[3.3.1]nonan-6-yl 1-imidazolecarboxylate, exhibits a double-chair conformation, underlining the importance of the three-dimensional shape for its chemical and physical properties (Lynch et al., 1994).

Chemical Reactions and Properties

The chemical reactivity of diazabicyclo nonanes involves interactions with various reagents to introduce or modify functional groups, impacting the compound's physical and chemical properties. For example, aminomethylation reactions are used to synthesize new diazabicyclo nonane derivatives, indicating the versatility and reactivity of the bicyclic scaffold in forming new compounds with potential biological activity (Dotsenko et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are directly influenced by their molecular structure. For instance, the crystal structure analysis provides insights into the compound's solid-state arrangement and potential interactions in biological systems. The chair-chair conformation, along with specific substituent effects, can significantly affect the compound's physical properties and its interaction with the environment (Bogdanov et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's applications. The synthesis and characterization of derivatives, such as those described in the studies, shed light on the versatility of the diazabicyclo[3.3.1]nonane scaffold for generating a wide range of biologically active compounds (Kakanejadifard et al., 2004).

Scientific Research Applications

Class III Antiarrhythmic Activity

A study by Garrison et al. (1996) synthesized and screened several 3,7-diheterabicyclo[3.3.1]nonanes (DHBCNs), which share structural similarities with the compound . These DHBCNs demonstrated predominant class III antiarrhythmic activity in post-infarction dog models by prolonging the ventricular effective refractory period (VERP). This suggests potential applications in developing antiarrhythmic medications, highlighting the compound's relevance in cardiovascular research (Garrison et al., 1996).

Cytotoxic Activity Against Tumor Cell Lines

Research by Geiger et al. (2007) on bicyclic σ receptor ligands, including compounds with structural features akin to the compound , revealed cytotoxic activity against human tumor cell lines. This study indicates the compound's potential in cancer research, particularly in identifying new therapeutic agents targeting σ receptors (Geiger et al., 2007).

Seed Protection and Growth Stimulation in Wheat

Kaldybayeva et al. (2022) synthesized novel complexes involving 3,7-bicycl[3.3.1]bispidines, structurally related to the compound of interest. These complexes were evaluated as seed protectors for wheat seedlings. The research demonstrated that these complexes could protect and stimulate the growth of wheat, indicating the compound's potential application in agriculture and plant sciences (Kaldybayeva et al., 2022).

properties

IUPAC Name |

[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O2/c1-13(2)20-7-18(15(4)27-20)21(26)25-9-16-5-6-17(25)10-24(8-16)11-19-14(3)22-12-23-19/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,22,23)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABUGGVIFMRAHBY-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CC3CCC(C2)N(C3)C(=O)C4=C(OC(=C4)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CN1)CN2C[C@@H]3CC[C@H](C2)N(C3)C(=O)C4=C(OC(=C4)C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)